N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide
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Overview
Description
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide is a chemical compound known for its unique structural features and diverse applications This compound contains a trifluoromethyl group, which is known for its significant electronegativity and ability to influence the chemical and physical properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the temperature does not exceed 70°C . This is followed by the addition of p-toluenesulfonic acid in a polar solvent at a reaction temperature of 40°C up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which are known for their efficiency and scalability. These processes often utilize mixed acids within droplet-based microreactors to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and hydroxy positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide involves its interaction with specific molecular targets. For instance, in its role as an insecticide, it inhibits chitin synthesis, disrupting the growth and development of insects . The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Flufenoxuron: N-{4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl}-N′-(2,6-difluorobenzoyl)urea.
Acifluorfen: Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-.
Uniqueness
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide is unique due to its combination of chloro, trifluoromethyl, and hydroxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various applications, from chemical synthesis to industrial production.
Properties
CAS No. |
64378-97-8 |
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Molecular Formula |
C15H11ClF3NO3 |
Molecular Weight |
345.70 g/mol |
IUPAC Name |
N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl]acetamide |
InChI |
InChI=1S/C15H11ClF3NO3/c1-8(21)20-12-4-3-10(7-13(12)22)23-14-5-2-9(6-11(14)16)15(17,18)19/h2-7,22H,1H3,(H,20,21) |
InChI Key |
UTIDGAOWRWSDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)O |
Origin of Product |
United States |
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